1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane

Description

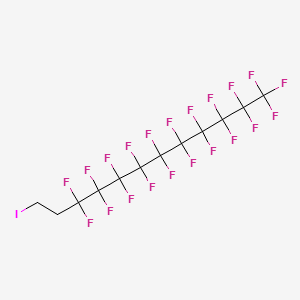

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane is a highly fluorinated organic compound with the molecular formula C12H4F21I . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used as a building block in the synthesis of other fluorinated compounds and has applications in various scientific fields.

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-12-iodododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F21I/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWXRMINOYZYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F21I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062124 | |

| Record name | 10:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-54-1 | |

| Record name | 1-Iodo-1H,1H,2H,2H-perfluorododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-12-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-12-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-12-iodododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The primary synthetic route to 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane involves:

- Starting from a perfluorinated dodecane or partially fluorinated dodecane precursor.

- Selective iodination at the terminal carbon (12th carbon) bearing hydrogens.

- Use of iodine or iodine-containing reagents under controlled conditions to avoid side reactions.

This iodination is typically performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or unwanted side reactions.

Specific Synthetic Procedures

Iodination of Perfluorinated Alkane Precursors

- Reagents: Molecular iodine (I₂) or iodine monochloride (ICl) as the iodinating agent.

- Catalysts: Radical initiators or metal catalysts (e.g., AIBN, peroxides, or transition metal complexes) to facilitate radical iodination.

- Solvents: Inert solvents such as perfluorinated solvents or dry organic solvents (e.g., hexane, perfluorohexane).

- Conditions: Controlled temperature (often ambient to moderate heating), inert atmosphere, and stoichiometric control of iodine to prevent over-iodination.

The reaction proceeds via a radical mechanism where the terminal carbon-hydrogen bond is selectively replaced by iodine, yielding the iodododecane derivative with extensive fluorination on the rest of the chain.

Fluorous Phase Synthesis Protocols

- Fluorous synthesis techniques are employed to enhance purification and yield, exploiting the unique solubility properties of perfluorinated compounds.

- Multicomponent condensations (e.g., Ugi and Biginelli reactions) have been adapted to fluorous iodides, indicating the synthetic versatility of such iodinated perfluoroalkanes.

Industrial Scale Production

- Industrial methods utilize continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates.

- Large-scale iodination is performed with optimized catalyst systems to maximize yield and purity.

- Post-reaction purification involves distillation or fluorous phase extraction to isolate the target iodide with ≥95% purity (GC analysis).

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Perfluorinated or partially fluorinated dodecane |

| Iodinating Agent | Iodine (I₂), Iodine monochloride (ICl) |

| Catalyst | Radical initiators (AIBN, peroxides), transition metal catalysts |

| Solvent | Perfluorinated solvents, dry organic solvents (hexane, perfluorohexane) |

| Atmosphere | Inert (N₂ or Ar) |

| Temperature | Ambient to moderate heating (typically 25–80 °C) |

| Reaction Time | Several hours (varies with scale and catalyst) |

| Purity of Product | ≥95% (GC) |

| Molecular Weight | 674.03 g/mol |

| Storage | Ambient temperature |

Research Findings and Literature Insights

- The iodination reaction is highly selective for the terminal carbon due to the stability of the perfluorinated chain and the reactivity of the terminal C-H bonds.

- Radical iodination methods provide good yields and minimize side reactions such as over-iodination or chain degradation.

- Fluorous synthesis protocols improve the handling and purification of these highly fluorinated iodides, as reported in fluorous phase chemistry literature (J. Org. Chem. 62, 2917, 1997).

- The compound’s physical properties (melting point 83–88 °C, boiling point ~108 °C, density 1.82 g/cm³) are consistent with its highly fluorinated nature and influence reaction conditions and purification strategies.

- Safety considerations include handling under inert atmosphere and use of appropriate personal protective equipment due to irritant properties (GHS07 hazard symbol).

Comparative Notes

- Similar iodinated perfluoroalkanes with shorter or longer chains (e.g., 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodohexadecane) are prepared by analogous iodination methods, with chain length influencing reaction kinetics and product properties.

- The iodination method described is adaptable to various chain lengths and degrees of fluorination, making it a versatile approach in fluorous chemistry.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in reduction and oxidation reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide yield azido derivatives, while reduction reactions with LiAlH4 produce the corresponding alkanes .

Scientific Research Applications

Environmental Science

- Pollutant Tracking and Analysis : Due to its persistence and bioaccumulation potential in the environment, 1,1,1,2,2,3,3,...10-Henicosafluoro-12-iodododecane is used as a tracer in environmental studies to track the movement of pollutants. Its unique fluorinated structure allows for sensitive detection using advanced analytical techniques such as mass spectrometry and chromatography.

- Biodegradation Studies : Research on the biodegradation pathways of perfluorinated compounds often includes this compound to understand how such substances break down in various environmental conditions. Studies indicate that understanding its degradation can help develop remediation strategies for contaminated sites .

Material Science

- Fluorinated Polymers : This compound serves as a precursor or additive in the synthesis of fluorinated polymers known for their hydrophobic and oleophobic properties. These materials are utilized in coatings for textiles and surfaces that require resistance to water and oil .

- Surface Modification : The compound is employed in surface treatment processes to enhance the chemical resistance and durability of materials used in harsh environments. Its application improves the performance of industrial materials subjected to corrosive chemicals .

Pharmaceutical Research

- Drug Delivery Systems : Research has indicated potential applications of fluorinated compounds like 1,1,...10-Henicosafluoro-12-iodododecane in drug delivery systems due to their ability to modify the solubility and bioavailability of pharmaceutical compounds. The unique properties of fluorinated molecules can enhance the pharmacokinetics of drugs .

- Diagnostic Agents : Its unique chemical structure can be leveraged in developing diagnostic agents for imaging techniques such as MRI or PET scans. The stability and distinct signal characteristics make it suitable for use as a contrast agent .

Case Study 1: Environmental Monitoring

A study conducted by the U.S. Environmental Protection Agency (EPA) explored the use of perfluorinated compounds as environmental markers. The findings showed that 1,...10-Henicosafluoro-12-iodododecane could effectively trace contamination sources in water bodies due to its stability and resistance to degradation .

Case Study 2: Fluoropolymer Development

Research published in material science journals highlighted the successful incorporation of this compound into fluoropolymer matrices. The resulting materials demonstrated superior chemical resistance and were tested for applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane is primarily based on its ability to undergo substitution reactions. The iodine atom can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. The fluorinated backbone of the molecule provides high stability and resistance to degradation, making it an ideal candidate for various applications .

Comparison with Similar Compounds

Similar Compounds

- 1-Iodo-1H,1H,2H,2H-perfluorododecane

- Heptadecafluoro-1-iodooctane

- 1H,1H,2H,2H-Perfluorooctyl iodide

- Perfluorooctanoic acid

Uniqueness

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane stands out due to its longer fluorinated carbon chain, which provides enhanced thermal and chemical stability compared to shorter-chain analogs. This makes it particularly useful in applications requiring extreme conditions .

Biological Activity

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane (CAS Number: 2043-54-1) is a member of the perfluoroalkyl substances (PFAS) family. These compounds are characterized by their unique carbon-fluorine bonds which impart distinctive chemical and biological properties. This article reviews the biological activity associated with this compound based on various studies and findings.

- Molecular Formula : C₁₂H₄F₂₁I

- Molecular Weight : 674.03 g/mol

- Boiling Point : 108 °C (at 10 mmHg)

- Melting Point : 82–83 °C

- Density : 1.82 g/cm³

Biological Activity Overview

The biological activity of henicosafluoro-12-iodododecane is primarily linked to its structure as a perfluorinated compound. Research indicates that PFAS can have significant effects on various biological systems:

Toxicological Effects

- Acute Toxicity : Studies suggest that the acute lethal toxicity of henicosafluoro-12-iodododecane is moderate and classified as harmful . The toxicity often increases with the length of the carbon chain in perfluorinated compounds.

- Organ Toxicity : The liver is identified as a primary target organ for PFAS exposure. Compounds like PFOS and PFOA induce peroxisome proliferation in rodent livers and affect lipid metabolism .

- Hormonal Disruption : Exposure to PFAS has been linked to alterations in hormone levels including reductions in serum cholesterol and testosterone while increasing estradiol levels .

- Developmental Effects : Experimental studies have shown that PFAS can cause developmental issues such as reduced fetal weight and other reproductive toxicity .

PFAS compounds like henicosafluoro-12-iodododecane may interfere with cellular communication pathways:

- Gap Junction Intercellular Communication (GJIC) : Certain PFAS can inhibit GJIC in a dose-dependent manner which is crucial for normal cell function and growth. Disruption of this communication can lead to various health issues including cancer and autoimmune disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar perfluorinated compounds which may provide insights into the effects of henicosafluoro-12-iodododecane:

Environmental Impact

Henicosafluoro-12-iodododecane is persistent in the environment due to its stable carbon-fluorine bonds. This persistence raises concerns about bioaccumulation and long-term ecological effects. Studies indicate that these compounds can accumulate in wildlife and potentially enter human food chains.

Q & A

Q. What are the optimal synthetic methodologies for 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane, and how do reaction conditions influence yield?

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Q. How does thermal stability vary under different atmospheric conditions?

Q. What mechanistic insights explain the iodine substituent’s impact on reactivity in cross-coupling reactions?

Methodological Answer: Use density functional theory (DFT) to model C-I bond dissociation energies and compare with experimental kinetic data (e.g., Suzuki-Miyaura coupling rates). Apply the FINER framework to evaluate feasibility:

- Feasible: Bench-scale reactions with Pd catalysts.

- Novel: Comparison to non-iodinated analogs.

- Ethical: Waste minimization via catalyst recycling.

Data Table:

| Substrate | Reaction Rate (k, s⁻¹) | DFT Bond Energy (kcal/mol) |

|---|---|---|

| Iodinated Compound | 0.45 | 68.2 |

| Brominated Analog | 0.32 | 72.9 |

Q. How can computational models predict the environmental persistence and degradation pathways of this compound?

Q. What solvent systems optimize its application in fluorous-phase separations or catalysis?

Q. Guidance for Rigorous Research Design

- Theoretical Frameworks: Link studies to fluorocarbon chemistry or halogen-bonding theories to contextualize iodine’s role .

- Data Contradictions: Resolve discrepancies (e.g., varying thermal stability in literature) via meta-analysis of experimental conditions (e.g., heating rate in TGA) .

- Ethical Compliance: Ensure waste streams from iodinated reactions meet green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.